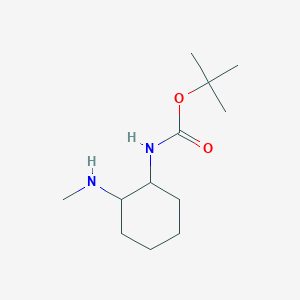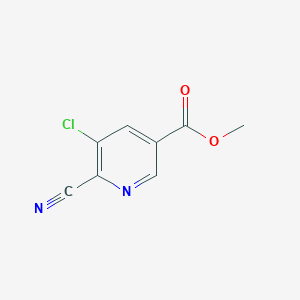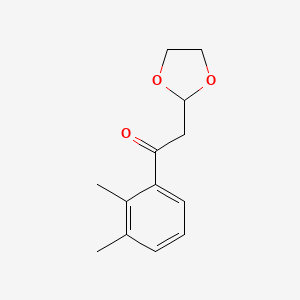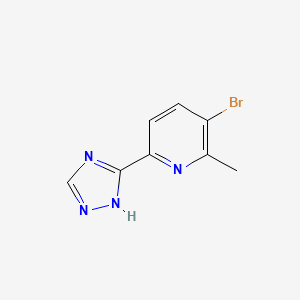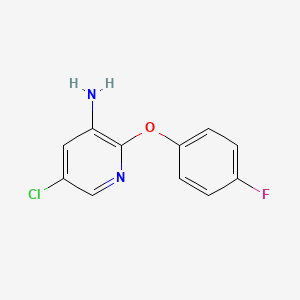
5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Fluorophenoxy)pyridin-3-amine involves a reaction with sodium hydroxide, sodium nitrate, and acetic anhydride in hydrogen chloride, methanol, and water. The yield of this reaction is 75% .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine is represented by the InChI code1S/C11H9FN2O/c12-8-3-5-9 (6-4-8)15-11-10 (13)2-1-7-14-11/h1-7H,13H2 . Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine are complex and involve multiple steps. For instance, one reaction involves the use of 2-Chloro-benzoic acid, 2-(4-Fluoro-phenoxy)-pyridin-3-ylamine, and 1-hydroxybenzotriazole hydrate in dry dimethylformamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine include a molecular weight of 204.2 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications in Kinase Inhibition
Facile Synthesis of Novel Compounds : A study by Wada et al. (2012) outlines the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are structurally related to 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine. This research highlights the potential of these compounds as kinase inhibitors, a class of enzymes involved in various diseases including cancer. The synthesis involves regioselective substitution and amide formation, illustrating a method that could potentially be applied to synthesize derivatives of 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine for similar applications Wada et al., 2012.
Anticancer Activity
Novel Amine Derivatives as Anticancer Agents : Research by Vinayak et al. (2017) focused on the synthesis and in vitro evaluation of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine for anticancer activity. This study underscores the therapeutic potential of such compounds, including those related to 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine, against human cancer cell lines, pointing towards their significance in the development of new anticancer medications Vinayak et al., 2017.
Herbicidal Activity
Herbicidal Applications of Related Compounds : Tajik and Dadras (2011) conducted a study on 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against various weeds. This suggests that structurally similar compounds, such as 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine, could be explored for their potential use in agricultural applications, particularly in weed management Tajik & Dadras, 2011.
Chemical Synthesis and Reactivity
Deprotonative Coupling with Aldehydes : A study by Shigeno et al. (2019) on the deprotonative functionalization of pyridine derivatives with aldehydes showcases a chemical reaction that could be relevant for modifying compounds like 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine. This method involves an amide base and could provide a pathway for introducing new functional groups into the pyridine core, enhancing its chemical diversity and potential applications Shigeno et al., 2019.
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-7-5-10(14)11(15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBUACRCAXKIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



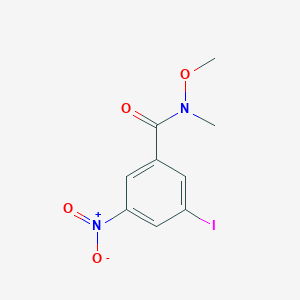
![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)
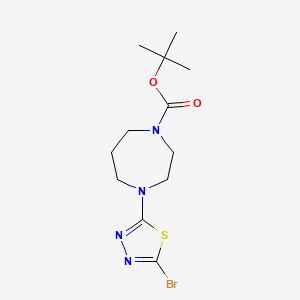
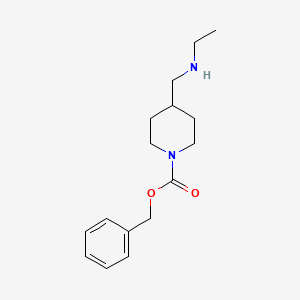
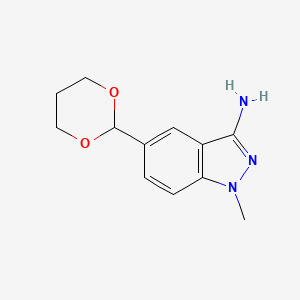
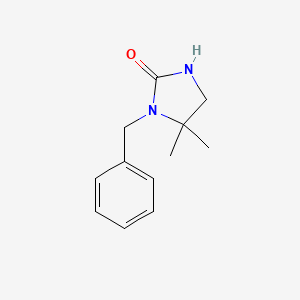
![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)
![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)
